molecular formula C11H16O2 B3243267 2-Ethoxy-4-ethyl-1-methoxybenzene CAS No. 155583-48-5

2-Ethoxy-4-ethyl-1-methoxybenzene

Cat. No.: B3243267
CAS No.: 155583-48-5
M. Wt: 180.24 g/mol
InChI Key: QUXKDGZUORIFDT-UHFFFAOYSA-N
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Description

2-Ethoxy-4-ethyl-1-methoxybenzene is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . It is classified as an anisole, a group of chemicals featuring a methoxybenzene structure that are of significant interest in various research fields . As a building block in organic synthesis, this compound serves as a valuable precursor for developing more complex molecules. Its structure, which includes ethoxy and ethyl substituents on a methoxybenzene ring, makes it a candidate for applications in material science, such as in the synthesis of specialty chemicals and intermediates . Researchers also utilize structurally similar compounds in flavor and fragrance research, as some analogs have been identified in natural products like teas . Please handle with care; this chemical may cause skin and eye irritation . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-4-ethyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-9-6-7-10(12-3)11(8-9)13-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXKDGZUORIFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Mechanistic Pathways for 2 Ethoxy 4 Ethyl 1 Methoxybenzene

Precursor-Based Synthetic Routes and Their Optimization

The construction of 2-ethoxy-4-ethyl-1-methoxybenzene can be approached through several precursor-based routes, each with its own set of optimizations to maximize yield and purity.

Etherification Reactions for Alkoxy Group Introduction (e.g., Williamson Ether Synthesis Adaptations, Phenol (B47542) Alkylation)

A primary strategy for introducing the methoxy (B1213986) and ethoxy groups involves etherification reactions, most notably adaptations of the Williamson ether synthesis. youtube.comyoutube.com This method relies on the reaction of an alkoxide with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comlearncbse.in For the synthesis of unsymmetrical ethers like this compound, a careful selection of reactants is crucial to ensure high yields. learncbse.in

Williamson Ether Synthesis:

The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide. youtube.comyoutube.com

Step 1: Deprotonation: An alcohol is treated with a strong base, such as sodium hydride (NaH), to form an alkoxide. youtube.com

Step 2: Nucleophilic Attack: The resulting alkoxide acts as a nucleophile and attacks the alkyl halide in an SN2 reaction, forming the ether. youtube.com

For the synthesis of this compound, a potential precursor could be 4-ethyl-2-methoxyphenol. This intermediate could then be subjected to Williamson ether synthesis with an ethyl halide (e.g., ethyl bromide) to form the final product. Alternatively, starting with 2-ethoxy-4-ethylphenol, methylation using a methyl halide would yield the target compound. The reactivity of the alkyl halide is a key factor, with primary halides being the most suitable for this SN2 reaction. masterorganicchemistry.com

Phenol alkylation can also be achieved using alcohols as alkylating agents in the presence of acid catalysts. wikipedia.org However, this method can sometimes lead to a mixture of O-alkylation (ether formation) and C-alkylation products. taylorfrancis.com

Alkylations on the Aromatic Ring System (e.g., Friedel-Crafts Alkylation Modifications)

The introduction of the ethyl group onto the aromatic ring is typically accomplished through a Friedel-Crafts alkylation reaction. jk-sci.comslchemtech.commt.com This electrophilic aromatic substitution involves reacting an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). slchemtech.commt.comlibretexts.org

Starting with a precursor like 1-ethoxy-2-methoxybenzene, a Friedel-Crafts alkylation with an ethyl halide could introduce the ethyl group. However, a significant challenge in Friedel-Crafts alkylation is controlling the position of substitution and avoiding polyalkylation. jk-sci.comlibretexts.org The existing alkoxy groups on the benzene (B151609) ring are ortho-, para-directing activators. umkc.edu In the case of 1-ethoxy-2-methoxybenzene, the incoming ethyl group would likely be directed to the positions ortho and para to the activating groups. Careful optimization of reaction conditions, such as temperature and catalyst choice, is necessary to achieve the desired 4-ethyl substitution selectively.

Mechanism of Friedel-Crafts Alkylation:

Formation of Electrophile: The Lewis acid catalyst helps to generate a carbocation from the alkyl halide. mt.comlibretexts.org

Nucleophilic Attack: The electron-rich aromatic ring attacks the carbocation. umkc.edu

Deprotonation: A proton is lost from the intermediate, restoring the aromaticity of the ring. umkc.edu

To circumvent issues of regioselectivity, a blocking group strategy can be employed. For instance, a bulky group like a tert-butyl group can be introduced at the para position to direct subsequent reactions to the ortho position, and then later removed. stackexchange.com

Multi-step Convergent and Divergent Synthesis Approaches

Both convergent and divergent strategies can be envisioned for the synthesis of this compound.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to create a variety of related compounds. researchgate.net While less direct for synthesizing a single target, a divergent approach could start from a precursor like 4-ethylcatechol (B135975) (4-ethylbenzene-1,2-diol). From this common starting material, selective mono-methylation followed by mono-ethylation, or vice versa, could be performed to arrive at the desired this compound. The challenge lies in achieving selective alkylation of one hydroxyl group over the other.

Novel Catalyst Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign catalytic systems.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Linkages (e.g., Palladium-Catalyzed Approaches)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-O bonds and could be applied to the synthesis of this compound. nih.gov For instance, a palladium catalyst could be used to couple an aryl halide with an alcohol (Buchwald-Hartwig etherification) or an organometallic reagent containing the desired alkyl or alkoxy group.

A potential palladium-catalyzed route could involve the coupling of a di-substituted aryl halide, such as 4-bromo-1-ethoxy-2-methoxybenzene, with an ethylating agent like diethylzinc (B1219324) in a Negishi coupling, or with ethylmagnesium bromide in a Kumada coupling. Alternatively, starting with a phenol derivative, palladium catalysts can facilitate the formation of the ether linkages. organic-chemistry.org The use of highly active monophosphine-based palladium catalysts has been shown to be effective for the synthesis of phenols from aryl halides. organic-chemistry.org

The choice of palladium catalyst and ligands is crucial for the efficiency and selectivity of these reactions. youtube.com While palladium catalysts are highly effective, nickel-based catalysts are also being explored as a more earth-abundant and cost-effective alternative, though they can be more sensitive to certain functional groups. youtube.com

Organocatalytic and Heterogeneous Catalytic Methodologies (e.g., Zeolite-catalyzed, Guanidine Hydrochloride)

In line with green chemistry principles, there is a growing interest in replacing traditional homogeneous catalysts with more sustainable alternatives.

Zeolite-Catalyzed Reactions: Zeolites are microporous aluminosilicate (B74896) minerals that can act as solid acid catalysts. acs.org They offer advantages such as ease of separation, reusability, and shape-selectivity, which can lead to improved product selectivity and reduced waste. researchgate.net Zeolites have been successfully employed in the alkylation of phenols. taylorfrancis.comresearchgate.netpnnl.gov For instance, HZSM-5 and HY zeolites have been used for the alkylation of phenol with butanol, showing high para-selectivity. taylorfrancis.com Similarly, beta zeolites have been used for the alkylation of phenol with methanol (B129727) to produce anisole. begellhouse.com A zeolite-catalyzed approach could be used for the ethylation of a substituted phenol precursor in the synthesis of this compound.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze chemical reactions. youtube.comyoutube.com They are often metal-free, less toxic, and more stable than many metal-based catalysts. Guanidine hydrochloride is an example of an organocatalyst that has been used in various organic syntheses, including multicomponent reactions under aqueous conditions. tandfonline.compeeref.com While direct application to the synthesis of this specific compound is not widely reported, the principles of organocatalysis, such as using simple amino acids like proline for asymmetric reactions, are well-established. youtube.comyoutube.com Guanidines can also serve as ligands in transition metal catalysis, modulating the catalyst's activity and selectivity. semanticscholar.orgrsc.orgfao.org The development of organocatalytic methods for the specific etherification and alkylation steps required for this synthesis would represent a significant advancement in green chemistry.

Sustainable and Solvent-Free Synthetic Protocols (e.g., Microwave-Assisted, Water-Acetone Media)

Conventional heating methods for ether synthesis can be time-consuming and energy-intensive. Sustainable alternatives, including microwave-assisted synthesis and the use of greener solvent systems, offer significant advantages.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. wikipedia.orgnih.gov The mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. For the synthesis of this compound, a hypothetical microwave-assisted Williamson ether synthesis could be employed. This would involve reacting the starting material, 4-ethylguaiacol, with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. The reaction could potentially be performed under solvent-free conditions by adsorbing the reactants onto a solid support, further enhancing its environmental compatibility. chemicalbook.comresearchgate.net The high efficiency of microwave heating allows for the rapid achievement of the necessary activation energy, significantly accelerating the SN2 reaction. nih.gov

Phase-Transfer Catalysis in Aqueous Media

The classic Williamson ether synthesis often requires anhydrous conditions and polar aprotic solvents. Phase-transfer catalysis (PTC) provides a green alternative by enabling reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. youtube.com In the ethylation of 4-ethylguaiacol, the sodium or potassium salt of the phenol (the phenoxide) is soluble in water, while the ethylating agent is typically soluble in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase. youtube.comyoutube.com This "shuttle" mechanism allows the nucleophilic phenoxide to react with the ethylating agent. youtube.com This technique can be performed in biphasic systems like water-toluene or potentially in mixed-solvent systems like water-acetone, reducing the reliance on hazardous anhydrous solvents. nih.gov

Table 1: Comparison of Hypothetical Synthetic Protocols for this compound Data is illustrative and based on typical outcomes for analogous reactions.

ParameterConventional HeatingMicrowave-Assisted (Solvent-Free)Phase-Transfer Catalysis (Water/Organic)
Reaction Time6-24 hours5-15 minutes2-8 hours
Typical Yield70-85%85-95%80-90%
SolventAcetone, DMF, Acetonitrile (Anhydrous)None (on solid support) or minimal high-boiling solventWater / Toluene (or other organic solvent)
Energy InputHighLowModerate
SustainabilityLowHighMedium-High

Mechanistic Elucidation of Key Synthetic Transformations

The predominant pathway for the synthesis of this compound from 4-ethylguaiacol is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then attacks an ethylating agent in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgchemistrytalk.org

4-Ethylguaiacol + Base + Ethylating Agent → this compound + Salt

Reaction Intermediates and Transition State Analysis

The key reactive intermediate in this synthesis is the 4-ethyl-2-methoxyphenoxide ion , formed by the deprotonation of the hydroxyl group of 4-ethylguaiacol by a suitable base (e.g., NaOH, K₂CO₃). This anion is a potent nucleophile.

The core of the reaction is the SN2 mechanism, which proceeds through a single, concerted transition state. wikipedia.orgmasterorganicchemistry.com In this transition state , the nucleophilic phenoxide oxygen attacks the electrophilic α-carbon of the ethylating agent (e.g., ethyl bromide) from the side opposite to the leaving group (backside attack). chemistrytalk.orgmasterorganicchemistry.com This results in a trigonal bipyramidal geometry at the α-carbon, with the incoming nucleophile and the outgoing leaving group occupying the axial positions. masterorganicchemistry.com

A critical aspect of phenoxide alkylation is the competition between O-alkylation (ether formation) and C-alkylation (formation of a new C-C bond at the aromatic ring). rsc.orgconicet.gov.ar

O-Alkylation Transition State: Leads to the desired ether product. The negative charge is concentrated on the highly electronegative oxygen atom, making it the "harder" and more reactive nucleophilic site, favoring reaction with primary alkyl halides.

C-Alkylation Transition State: A potential side reaction where the phenoxide acts as an ambident nucleophile, with the ortho or para positions of the ring attacking the electrophile. This pathway can become more significant under different conditions but is generally a minor pathway in standard Williamson synthesis with primary alkyl halides. rsc.orgresearchgate.net

The solvent can influence the stabilization of these different transition states, thereby affecting the O/C alkylation selectivity. rsc.orgresearchgate.net

Kinetic Studies and Reaction Rate Determination

As the Williamson ether synthesis is a classic SN2 reaction, its rate is dependent on the concentrations of both the nucleophile (phenoxide) and the electrophile (ethylating agent). wikipedia.org Therefore, the reaction is expected to follow second-order kinetics .

The rate law can be expressed as: Rate = k [4-ethyl-2-methoxyphenoxide] [Ethylating Agent]

Here, k is the second-order rate constant. The value of k is influenced by several factors, including the temperature, the nature of the solvent, the strength of the base, and the identity of the leaving group on the ethylating agent (I > Br > Cl). vedantu.com

The rate constant and reaction order can be determined experimentally using the method of initial rates. This involves running the reaction with different initial concentrations of the reactants and measuring the initial rate of product formation.

Table 2: Hypothetical Kinetic Data for the Ethylation of 4-Ethyl-2-methoxyphenoxide This interactive table illustrates how reaction order is determined. Values are for demonstration purposes.

ExperimentInitial [Phenoxide] (M)Initial [Ethyl Bromide] (M)Initial Rate (M/s)
10.100.102.0 x 10-4
20.200.104.0 x 10-4
30.100.204.0 x 10-4

For reactions involving solid catalysts, more complex kinetic models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model may be applied to account for adsorption and surface reaction steps. conicet.gov.arconicet.gov.ar

Isotopic Labeling for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for a proposed mechanism. stackexchange.comnumberanalytics.com For the synthesis of this compound, labeling experiments could confirm that the reaction proceeds via an SN2 pathway.

Experiment 1: Labeling the Ethylating Agent One could use an ethylating agent labeled at the α-carbon, such as ethyl-1-¹³C bromide (CH₃¹³CH₂-Br).

Hypothesis: If the reaction follows an SN2 mechanism, the ¹³C label will appear exclusively at the α-carbon of the newly formed ethoxy group in the product.

Detection: The position of the label in the final product can be unequivocally identified using ¹³C NMR spectroscopy or mass spectrometry.

Experiment 2: Labeling the Phenol Alternatively, the oxygen atom of the 4-ethylguaiacol starting material could be labeled with the heavy isotope ¹⁸O.

Hypothesis: In an SN2 reaction, the C-O bond of the phenol is not broken; instead, a new ether C-O bond is formed. Therefore, the ¹⁸O atom should be fully incorporated into the final ether product.

Detection: Mass spectrometry would show the product molecule with a molecular weight increased by two mass units, confirming the presence of the ¹⁸O atom.

Advanced Spectroscopic and Spectrometric Characterization Beyond Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure and conformation of organic molecules like 2-Ethoxy-4-ethyl-1-methoxybenzene. While standard one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are crucial for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for understanding spatial relationships within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are fundamental in establishing the chemical structure of this compound by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment would be used to identify proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the methyl and methylene (B1212753) protons of the ethyl group, and between the methyl and methylene protons of the ethoxy group. It would also reveal couplings between the aromatic protons on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is essential for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons of the ethyl group would show a cross-peak with the corresponding methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between proton and carbon atoms. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, the protons of the methoxy (B1213986) group would show a correlation to the C1 carbon of the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, which is crucial for conformational analysis. nih.gov For this compound, NOESY could reveal correlations between the protons of the methoxy group and the ethoxy group with the aromatic protons, helping to determine the preferred orientation of these substituents relative to the benzene ring.

Table 1: Predicted 2D NMR Correlations for this compound

2D NMR Experiment Correlating Protons/Carbons Information Gained
COSY Aromatic Protons, Ethyl Group (CH₂-CH₃), Ethoxy Group (OCH₂-CH₃)¹H-¹H connectivity
HSQC Aromatic C-H, Ethyl C-H, Ethoxy C-H, Methoxy C-HDirect ¹H-¹³C one-bond correlations
HMBC Methoxy H to C1; Ethyl H to C4 and aromatic C's; Ethoxy H to C2¹H-¹³C long-range (2-3 bond) correlations for skeletal assembly
NOESY Methoxy H to aromatic H; Ethoxy H to aromatic H; Ethyl H to aromatic HThrough-space proximity of protons for conformational analysis

Solid-State NMR Investigations of Crystalline Forms

In the absence of a known crystalline structure for this compound, solid-state NMR (ssNMR) would be a powerful technique to investigate its properties in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in a crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and other receptive nuclei. Polymorphism, the ability of a substance to exist in more than one crystalline form, could be readily identified by ssNMR as different polymorphs would exhibit distinct chemical shifts and relaxation times due to their different molecular packing and conformations.

Dynamic NMR for Rotational Barriers and Conformer Interconversion

The substituents on the benzene ring of this compound, namely the ethoxy, ethyl, and methoxy groups, are not static and can rotate around their single bonds. Dynamic NMR (DNMR) spectroscopy is the technique of choice to study these conformational changes and to determine the energy barriers associated with them. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the exchanging nuclei. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually to a time-averaged spectrum at high temperatures. Analysis of the line shapes at different temperatures allows for the calculation of the activation energy for the rotational barriers. Computational modeling can complement these experimental studies by providing theoretical insights into the stable conformers and the transition states connecting them. ijert.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment and Structural Features

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the molecular vibrations of a sample. youtube.com These methods are highly sensitive to the functional groups present in a molecule and their local chemical environment, providing a detailed fingerprint of the molecular structure.

Computational Vibrational Analysis and Experimental Correlation

While experimental IR and Raman spectra provide a wealth of information, the assignment of the observed vibrational bands to specific molecular motions can be complex. Computational vibrational analysis, typically using Density Functional Theory (DFT), has become an indispensable tool for the interpretation of vibrational spectra. ijert.orgnih.gov By calculating the theoretical vibrational frequencies and intensities for a given molecular structure, a predicted spectrum can be generated. Comparison of this computed spectrum with the experimental data allows for a confident assignment of the observed bands. For this compound, DFT calculations would help in assigning the various C-H stretching and bending modes of the alkyl and aromatic groups, the C-O stretching modes of the ether functionalities, and the skeletal vibrations of the benzene ring.

Table 2: Predicted IR and Raman Active Modes for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch3000-2850StrongStrong
C=C Aromatic Stretch1600-1450Medium-StrongMedium-Strong
CH₂ Scissoring1470-1440MediumMedium
CH₃ Bending1460-1370MediumMedium
Aryl-O-C Asymmetric Stretch1275-1200StrongMedium
Aryl-O-C Symmetric Stretch1075-1020MediumStrong
Out-of-plane C-H Bending900-675StrongWeak

Attenuated Total Reflectance (ATR-IR) and Raman Mapping Studies

Attenuated Total Reflectance (ATR) is a sampling technique used with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal sample preparation. nist.gov ATR-IR spectroscopy of this compound would provide a quick and efficient way to obtain its infrared spectrum.

Raman mapping, a spatially resolved Raman spectroscopy technique, could be employed to study the homogeneity of a sample of this compound. By collecting Raman spectra at different points on a sample's surface, a chemical map can be generated, highlighting any spatial variations in composition or crystalline form. This would be particularly useful in identifying the presence of different polymorphs or impurities within a sample.

Mass Spectrometry (MS) for Fragmentomics and Isotopic Patterns

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound, advanced MS methods provide deep insights into its elemental formula, structural arrangement, and gas-phase conformations.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a compound by measuring its mass with extremely high accuracy. For this compound, with a chemical formula of C₁₁H₁₆O₂, the theoretical exact mass can be calculated and compared against the experimentally measured value.

HRMS can differentiate between compounds that have the same nominal mass but different elemental formulas. This high precision is crucial for confirming the identity of the molecule in complex matrices and for validating its synthesis. The difference between the measured mass and the theoretical mass is typically in the low parts-per-million (ppm) range for a confident assignment.

Table 1: Theoretical Mass Data for this compound This table is interactive. You can sort and filter the data.

Parameter Value
Chemical Formula C₁₁H₁₆O₂
Nominal Mass 180 Da
Monoisotopic Mass 180.11503 Da
Calculated M+H⁺ Ion 181.12231 Da
Calculated M+Na⁺ Ion 203.10427 Da

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. While direct MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of related aryl ethers. miamioh.edu

The primary fragmentation events for this molecule under electron ionization would likely involve the cleavage of the ethyl and ether substituents. Key fragmentation pathways would include:

Loss of an ethyl radical (•CH₂CH₃): This is a common fragmentation for ethyl-substituted aromatic compounds, leading to a fragment ion with m/z 151.

Loss of a methyl radical (•CH₃): Resulting from the cleavage within the ethoxy group, this would produce a fragment at m/z 165.

Benzylic cleavage: The bond between the ethyl group and the benzene ring can break, leading to the formation of a stable tropylium-like ion.

Cleavage of the ether bonds: Breakage of the C-O bonds of the methoxy and ethoxy groups can lead to various smaller fragments.

Table 2: Predicted MS/MS Fragmentation for this compound (C₁₁H₁₆O₂) This table is interactive. You can sort and filter the data.

Precursor Ion (m/z) Proposed Fragment (m/z) Proposed Neutral Loss Fragmentation Pathway
180 165 15 (•CH₃) Loss of methyl from ethoxy group
180 151 29 (•C₂H₅) Loss of ethyl group from ring
180 137 43 (•C₂H₃O) Loss of acetyl radical
180 122 58 (C₃H₆O) Complex rearrangement and loss
151 123 28 (CO) Loss of carbon monoxide

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Ensembles

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. This allows for the separation of isomers and, critically, different conformers of the same molecule that may exist in the gas phase.

For a flexible molecule like this compound, the ethoxy and ethyl groups can rotate, leading to different spatial arrangements (conformational ensembles). These conformers will have slightly different collision cross-sections (CCS), which is the value measured by IMS. While experimental data for the target compound is unavailable, predicted CCS values for the related isomer 1-ethoxy-4-methoxybenzene (B3343192) demonstrate the principle. uni.lu Different adducts of the molecule would exhibit distinct CCS values, and different conformers would appear as separate peaks or a broadened peak in the ion mobilogram, providing insight into the molecule's gas-phase shape. uni.lu

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal information on the bond lengths, bond angles, and torsional angles of this compound, confirming the substitution pattern on the benzene ring and revealing the preferred conformation of the substituents in the crystal lattice.

Although no publicly available crystal structure for this compound has been found, analysis of related structures indicates the type of data that would be obtained. researchgate.net For instance, XRD would detail the planarity of the benzene ring and the orientation of the methoxy and ethoxy groups relative to it. It would also describe the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the crystal packing.

Table 3: Hypothetical X-ray Crystallographic Data for this compound This table is interactive. You can sort and filter the data.

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Selected Bond Lengths C-C (aromatic), C-O (ether), C-C (alkyl)
Selected Bond Angles C-O-C, C-C-C (ring)
Torsional Angles Describing substituent orientation
Intermolecular Contacts Distances and types of packing forces

Gas-Phase Spectroscopic Studies (e.g., Supersonic Jet Spectroscopy for Conformer Analysis)

Gas-phase spectroscopic techniques, particularly when combined with supersonic jet expansion, are exceptionally well-suited for studying the intrinsic properties of individual molecules free from solvent or crystal lattice effects. Supersonic jet spectroscopy cools molecules to very low rotational and vibrational temperatures, simplifying complex spectra and allowing for the resolution of features corresponding to different conformers. colostate.edu

For this compound, this technique could be used to identify and characterize the different stable conformers that result from the rotation of the ethyl and ethoxy groups. Each distinct conformer would typically exhibit its own unique electronic (S₀-S₁) origin in the spectrum. colostate.edu By analyzing the vibrational bands associated with each electronic origin, detailed information about the structure and energy of each conformer can be deduced. Studies on analogous ethoxybenzenes have successfully used this method to distinguish between planar and non-planar conformers and to understand the energetic landscape of the flexible side chains. colostate.edu

Table 4: Table of Mentioned Compounds

Compound Name
This compound
1-ethoxy-4-methoxybenzene
1-ethoxy-3-methylbenzene
1-ethoxy-4-(ethyl-d6)benzene
E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol

Theoretical and Computational Chemistry of 2 Ethoxy 4 Ethyl 1 Methoxybenzene

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods provide insights into electron distribution, molecular orbital energies, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

There are no specific Density Functional Theory (DFT) studies available in the public domain for 2-Ethoxy-4-ethyl-1-methoxybenzene. Such studies would be invaluable for determining its optimized geometry, electronic energy, and dipole moment, which are crucial for understanding its reactivity and intermolecular interactions.

Ab Initio Methods for Excited States and Photophysical Characteristics

Similarly, the excited states and photophysical characteristics of this compound have not been investigated using ab initio methods. These calculations are essential for predicting properties like absorption and emission spectra, which are important in applications such as organic electronics and sensor technology.

Charge Distribution and Molecular Electrostatic Potential (MEP) Analysis

An analysis of the charge distribution and Molecular Electrostatic Potential (MEP) for this compound is not present in the current body of scientific literature. An MEP analysis would identify the electrophilic and nucleophilic sites on the molecule, offering a map of its reactive surface.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethoxy and ethyl groups attached to the benzene (B151609) ring suggests that this compound can exist in multiple conformations. Understanding these conformations is key to comprehending its biological activity and material properties.

Molecular Mechanics and Force Field Development

No dedicated molecular mechanics force fields have been developed for this compound. The development of such a force field would be the first step in performing efficient, large-scale simulations of this molecule.

Molecular Dynamics Simulations for Conformational Sampling

Due to the lack of specific force fields and general research interest, molecular dynamics simulations to explore the conformational landscape of this compound have not been reported. These simulations would provide a detailed picture of the molecule's flexibility and the relative energies of its different spatial arrangements.

Intermolecular Interactions and Aggregation Behavior Modeling

Key interactions expected to govern the aggregation of this compound would include van der Waals forces, arising from transient fluctuations in electron density, and dipole-dipole interactions, stemming from the permanent dipole moment of the molecule. The presence of ether linkages (both ethoxy and methoxy (B1213986) groups) would likely lead to specific orientations in molecular aggregates, where the electron-rich oxygen atoms could engage in weak hydrogen bonds with electron-deficient hydrogen atoms on neighboring molecules or other species in a given medium.

A computational analysis would involve calculating the binding energies of various dimer configurations to identify the most stable aggregation motifs. Molecular dynamics (MD) simulations could further elucidate the collective behavior of these molecules in the condensed phase, providing a picture of the local structure and dynamics of the liquid state.

Reactivity Predictions and Mechanistic Modeling

The reactivity of this compound can be computationally modeled to predict its behavior in chemical reactions and to understand the underlying mechanisms.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental approach to predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ether groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic ring, indicating the regions most favorable for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

While specific calculated values for this compound are not published, a hypothetical representation of FMO analysis is provided below.

Hypothetical Frontier Molecular Orbital Data

ParameterPredicted Value (Arbitrary Units)Implication for Reactivity
HOMO EnergyHighSusceptible to electrophilic attack
LUMO EnergyLowCan accept electrons from nucleophiles
HOMO-LUMO GapModerateIndicates moderate kinetic stability

Transition State Search and Reaction Barrier Calculations

To understand the kinetics of a reaction involving this compound, computational chemists would perform transition state searches and calculate the associated reaction barriers. This involves identifying the highest energy point along the reaction coordinate, known as the transition state structure. The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate.

For instance, in an electrophilic aromatic substitution reaction, a transition state search would model the approach of an electrophile to the benzene ring and the formation of the sigma complex intermediate. The calculated activation barrier would provide a quantitative measure of how fast this reaction is likely to proceed. These calculations are typically performed using methods like Density Functional Theory (DFT).

Quantitative Structure-Property/Activity Relationships (QSAR) for Non-Biological Attributes

Quantitative Structure-Property/Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with a specific property or activity. For this compound, QSAR models could be developed to predict non-biological attributes such as catalytic efficiency if it were used as a ligand, or material properties like its performance as a solvent or additive.

The development of a QSAR model would involve calculating a set of molecular descriptors for this compound, which are numerical representations of its structural and electronic features. These descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and topological indices. These descriptors would then be statistically correlated with the property of interest using data from a series of related compounds.

Gas-Phase Basicity and Proton Affinity Calculations

The gas-phase basicity (GB) and proton affinity (PA) are fundamental measures of a molecule's intrinsic basicity. The proton affinity is the negative of the enthalpy change for the protonation of a molecule in the gas phase, while the gas-phase basicity is the negative of the Gibbs free energy change for the same process.

For this compound, the most basic sites are the oxygen atoms of the methoxy and ethoxy groups, due to the presence of lone pairs of electrons. Computational methods can be used to calculate the proton affinity of these sites by modeling the protonation reaction and determining the associated energy change. These calculations provide insight into the molecule's behavior in acidic environments and its potential to act as a Lewis base.

Chemical Reactivity and Transformation Studies of 2 Ethoxy 4 Ethyl 1 Methoxybenzene

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The benzene (B151609) ring of 2-Ethoxy-4-ethyl-1-methoxybenzene is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating alkoxy groups (methoxy and ethoxy) and one weakly electron-donating alkyl group (ethyl). masterorganicchemistry.comwikipedia.org Both alkoxy and alkyl groups are ortho-, para-directors. libretexts.orglibretexts.org The interplay of their electronic and steric effects determines the outcome of EAS reactions.

In reactions such as halogenation, nitration, and sulfonation, the incoming electrophile will preferentially substitute at the positions most activated by the electron-donating groups and least sterically hindered. The methoxy (B1213986) and ethoxy groups are strong activating groups that donate electron density through resonance, significantly stabilizing the carbocation intermediate (sigma complex). libretexts.org The ethyl group is a less powerful activator, operating through an inductive effect. researchgate.net

The directing effects of the substituents are as follows:

1-methoxy group: Directs ortho (position 2 and 6) and para (position 4).

2-ethoxy group: Directs ortho (position 1 and 3) and para (position 5).

4-ethyl group: Directs ortho (position 3 and 5) and para (position 1).

When considering the additive effects, the positions of highest electron density are C5 and C3, followed by C6. libretexts.org Position 5 is para to the ethoxy group and ortho to the ethyl group. Position 3 is ortho to both the ethoxy and ethyl groups. Position 6 is ortho to the methoxy group. The most powerful activating groups, the methoxy and ethoxy groups, will have the dominant influence. openstax.org

However, steric hindrance plays a crucial role. masterorganicchemistry.com The site between the two alkoxy groups (C1-C2) is highly hindered. Substitution at C3 would also experience some steric hindrance from the adjacent ethoxy and ethyl groups. Position C6 is sterically more accessible than C3. Therefore, substitution is most likely to occur at position 5, which is electronically activated and relatively unhindered.

Table 1: Predicted Regioselectivity in EAS Reactions

Reaction Reagents Major Product(s) Minor Product(s)
Bromination Br₂ / FeBr₃ 1-Bromo-5-ethoxy-2-ethyl-4-methoxybenzene 1-Bromo-3-ethoxy-6-ethyl-4-methoxybenzene
Nitration HNO₃ / H₂SO₄ 1-Ethoxy-4-ethyl-2-methoxy-5-nitrobenzene 3-Ethoxy-6-ethyl-4-methoxy-1-nitrobenzene

| Sulfonation | Fuming H₂SO₄ | 5-Ethoxy-2-ethyl-4-methoxybenzenesulfonic acid | 3-Ethoxy-6-ethyl-4-methoxybenzenesulfonic acid |

Friedel-Crafts reactions are also subject to the same directing effects. wikipedia.orgbyjus.com However, these reactions are particularly sensitive to steric hindrance due to the bulkiness of the acyl and alkyl electrophiles. wikipedia.org This steric demand further favors substitution at the less hindered positions.

In Friedel-Crafts acylation, the strong activation of the ring by the alkoxy groups can sometimes lead to complexation of the Lewis acid catalyst (e.g., AlCl₃) with the oxygen atoms, which can deactivate the ring. Milder catalysts may be required. For both acylation and alkylation, substitution at position 5 is the most probable outcome due to the combination of strong electronic activation from the para-ethoxy group and minimal steric hindrance. masterorganicchemistry.com

Table 2: Predicted Outcomes of Friedel-Crafts Reactions

Reaction Electrophile Catalyst Predicted Major Product
Acylation Acetyl chloride AlCl₃ (mild conditions) 1-(5-Ethoxy-2-ethyl-4-methoxyphenyl)ethanone

| Alkylation | Ethyl chloride | AlCl₃ | 1,4-Diethyl-2-ethoxy-5-methoxybenzene |

The regiochemical outcome of electrophilic substitution on this compound is a result of the competition between the electronic and steric effects of the three substituents.

Electronic Effects: The methoxy and ethoxy groups are powerful activating groups due to the +R (resonance) effect, which strongly outweighs their -I (inductive) effect. masterorganicchemistry.com They enrich the ortho and para positions with electron density. The ethyl group is a weaker activating group, donating electron density primarily through the +I effect. researchgate.net The order of activation is generally -OR > -R. libretexts.org The combined electronic effects strongly favor substitution at positions 3, 5, and 6.

Steric Effects: Steric hindrance significantly influences the final product distribution. wikipedia.org

Position 3: Flanked by the ethoxy and ethyl groups, it is sterically hindered.

Position 6: Adjacent to the methoxy group, it is less hindered than position 3.

Position 5: Being para to the ethoxy group and ortho to the less bulky ethyl group, it represents the most favorable site for attack by an electrophile, as it combines strong electronic activation with the lowest steric hindrance. openstax.orgmasterorganicchemistry.com

Therefore, while multiple products are possible, the substitution pattern is largely controlled by the dominant directing effect of the most powerful activating groups, with a strong preference for the least sterically crowded position. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Potential and Limitations

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a suitable leaving group. wikipedia.orgbyjus.com The reaction proceeds via an addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net

The benzene ring in this compound is highly electron-rich due to the presence of three electron-donating groups. masterorganicchemistry.com Consequently, it is deactivated towards nucleophilic attack, and SNAr reactions are not expected to occur under standard conditions. The high electron density of the ring would repel incoming nucleophiles, making the formation of the Meisenheimer complex energetically unfavorable. libretexts.org

To render this compound susceptible to SNAr, the aromatic ring must be chemically modified to become electron-deficient. This can be achieved by introducing one or more powerful EWGs.

A plausible strategy would involve a two-step process:

Nitration: An electrophilic nitration reaction, as described in section 5.1.1, could introduce a nitro group onto the ring, likely at the 5-position. This would yield 1-ethoxy-4-ethyl-2-methoxy-5-nitrobenzene.

Further Functionalization/Substitution: If a suitable leaving group (e.g., a halogen) were also present on the ring, ortho or para to the newly introduced nitro group, the molecule could then undergo SNAr. For instance, if the starting material was a halogenated derivative, such as 1-bromo-5-ethoxy-2-ethyl-4-methoxybenzene, subsequent nitration would activate the ring for nucleophilic displacement of the bromide.

Activation can also be influenced by the reaction medium and the nature of the nucleophile, with specific solvent interactions potentially stabilizing the transition states. frontiersin.org

In a hypothetical SNAr reaction on an appropriately activated derivative of this compound, the nature of the leaving group would be critical. For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. wikipedia.orglibretexts.org

The typical leaving group aptitude for SNAr is: F > Cl > Br > I

This inverted order compared to Sₙ2 reactions is because a more electronegative halogen (like fluorine) strongly polarizes the C-X bond and stabilizes the transition state leading to the Meisenheimer complex through its powerful inductive electron-withdrawing effect. nih.gov

The reaction conditions for SNAr generally involve a strong nucleophile and may require heat. The choice of solvent is also important, with polar aprotic solvents often being used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Oxidation and Reduction Processes

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its constituent functional groups: the electron-rich aromatic ring, the ether linkages (methoxy and ethoxy), and the ethyl side chain. These features provide multiple sites for redox reactions, with the specific outcome depending on the reagents and conditions employed.

Oxidative Cleavage of Ether Linkages

The ether linkages in this compound, while generally stable, can be cleaved under specific oxidative conditions. This process is of significant interest in fields such as lignin (B12514952) biodegradation, where aryl ether cleavage is a key step.

Enzymatic Cleavage: Fungal peroxygenases, such as the one from Agrocybe aegerita, are known to catalyze the H₂O₂-dependent cleavage of ethers. nih.gov These enzymes can oxidize symmetrical substrates like 1,4-dimethoxybenzene (B90301) to produce 4-methoxyphenol. nih.gov This suggests a mechanism involving hydrogen abstraction from the methoxy group. nih.gov For an unsymmetrical ether like this compound, such an enzymatic system could lead to the cleavage of either the methoxy or ethoxy group, resulting in the formation of the corresponding substituted phenols and aldehydes (formaldehyde or acetaldehyde, respectively). The reaction proceeds via a two-electron oxidation, splitting the ether into an alcohol and a carbonyl compound. nih.gov

Chemical Oxidation: Chemical methods for aryl ether cleavage often involve more drastic conditions and can be less selective. Depending on the oxidizing agent, cleavage may compete with ring oxidation or side-chain oxidation. For instance, certain nitrogen oxides can react with phenyl ethers to yield nitrated phenols and oxidation products of the alkyl portion.

Detailed research findings on the oxidative cleavage specific to this compound are not extensively documented, but the reactivity can be inferred from studies on related methoxy- and ethoxy-substituted aromatic compounds.

Table 1: Potential Products of Oxidative Ether Cleavage of this compound

Reagent/Condition Ether Group Cleaved Expected Products
Fungal Peroxygenase / H₂O₂ Methoxy 4-Ethyl-2-ethoxyphenol, Formaldehyde
Fungal Peroxygenase / H₂O₂ Ethoxy 4-Ethyl-2-methoxyphenol, Acetaldehyde

Selective Oxidation of Alkyl Chains

The ethyl group on the benzene ring represents a reactive site for oxidation, particularly at the benzylic position (the carbon atom attached directly to the ring).

Benzylic Oxidation: Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, vigorously oxidize alkyl side chains on a benzene ring. unizin.orglibretexts.orgpressbooks.pub Regardless of the length of the alkyl chain, it is typically cleaved and oxidized down to a carboxylic acid group (–CO₂H), provided there is at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.org For this compound, this reaction would convert the ethyl group into a carboxyl group, yielding 3-ethoxy-4-methoxybenzoic acid. The rest of the molecule, including the ether groups and the aromatic ring itself, remains intact under these conditions. unizin.orgpressbooks.pub This method is a standard procedure for the synthesis of substituted benzoic acids. libretexts.orglibretexts.org

Milder and more selective oxidizing agents can also be employed. For example, manganese dioxide (MnO₂) is known to selectively oxidize benzylic alcohols to aldehydes or ketones, suggesting that with the right catalyst, selective oxidation of the ethyl group without complete degradation might be achievable. youtube.com

Functionalization of Side Chains and Ether Groups

Beyond redox reactions, the side chains and ether moieties of this compound can undergo various functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

Reactions at the Ethyl Moiety

The primary point of reactivity on the ethyl side chain is the benzylic position, which is activated by the adjacent aromatic ring.

Benzylic Halogenation: A key reaction for functionalizing the ethyl group is benzylic bromination. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. pressbooks.pub The reaction proceeds via a free radical mechanism, where a hydrogen atom is abstracted from the benzylic position to form a resonance-stabilized benzylic radical. pressbooks.pub This radical then reacts with bromine to form the halogenated product. For this compound, this reaction would yield 1-(1-bromoethyl)-2-ethoxy-4-methoxybenzene. This benzylic bromide is a versatile intermediate for further synthetic transformations. libretexts.org

Cleavage and Formation of Alkoxy Groups

The methoxy and ethoxy groups can be cleaved to form phenols or built up from phenolic precursors.

Cleavage of Alkoxy Groups: The cleavage of aryl ethers is commonly accomplished by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated, making it a better leaving group. A halide ion then attacks the alkyl carbon, displacing the phenol (B47542). In the case of this compound, cleavage of the methoxy group would yield methanol (B129727) and 4-ethyl-2-ethoxyphenol, while cleavage of the ethoxy group would produce ethanol (B145695) and 4-ethyl-2-methoxyphenol. Lewis acids like aluminum chloride can also be used to cleave aromatic ethers, often at high temperatures. mdma.ch

Formation of Alkoxy Groups: The synthesis of aromatic ethers like this compound is classically achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a sodium phenoxide with an alkyl halide. wikipedia.org For example, treating sodium 4-ethyl-2-methoxyphenoxide with ethyl iodide would yield this compound. This reaction proceeds via an Sₙ2 mechanism and is most effective with primary alkyl halides. masterorganicchemistry.com Alternative methods for forming alkyl aryl ether bonds have also been developed using reagents like PhenoFluor, which can couple phenols and alcohols directly. nih.gov

Table 3: Summary of Functionalization Reactions

Reaction Type Reagent/Condition Moiety Product
Benzylic Bromination N-Bromosuccinimide (NBS), Peroxide Ethyl Group 1-(1-Bromoethyl)-2-ethoxy-4-methoxybenzene
Ether Cleavage Hydrobromic Acid (HBr) Methoxy Group 4-Ethyl-2-ethoxyphenol, Methyl Bromide
Ether Cleavage Hydrobromic Acid (HBr) Ethoxy Group 4-Ethyl-2-methoxyphenol, Ethyl Bromide
Ether Synthesis Sodium 4-ethyl-2-methoxyphenoxide, Ethyl Iodide Phenol Precursor This compound

Derivatization for Polymerization or Material Integration

The strategic functionalization of this compound is paramount for its use in polymer chemistry. The primary goal is to introduce reactive groups that can participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. The key reactive sites on the this compound molecule for such derivatization are the aromatic ring and the alkyl substituents. Several synthetic pathways can be envisioned for this purpose, drawing parallels from the well-established chemistry of structurally similar phenolic and alkoxybenzene compounds.

One of the most promising avenues for derivatization involves the introduction of a polymerizable group, such as a vinyl, allyl, epoxy, or benzoxazine (B1645224) functionality. These modifications transform the inert molecule into a valuable monomer for the synthesis of a wide range of polymeric materials.

Epoxidation for Ring-Opening Polymerization

A common strategy for converting phenolic compounds into polymerizable monomers is through the introduction of an epoxy group. While this compound itself lacks a free phenolic hydroxyl group, a related precursor, 4-ethylguaiacol (4-ethyl-2-methoxyphenol), which possesses a hydroxyl group, can be readily derivatized. nist.govchemeo.compherobase.comnih.gov The resulting glycidyl (B131873) ether of 4-ethylguaiacol is a monomer that can undergo ring-opening polymerization to produce polyethers with a regular, well-defined structure. google.comnih.gov

The synthesis of the glycidyl ether of 4-ethylguaiacol typically involves the reaction of 4-ethylguaiacol with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. The resulting epoxy monomer can then be polymerized using various initiators, including Lewis acids or bases. google.com The properties of the final polymer, such as its molecular weight and thermal stability, can be tuned by controlling the polymerization conditions.

Table 1: Hypothetical Polymerization of 4-Ethylguaiacol Glycidyl Ether

Initiator Temperature (°C) Polymerization Time (h) Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI)
BF₃·OEt₂ 25 24 8,500 1.3
KOH 80 12 6,200 1.5

Benzoxazine Monomer Synthesis for Thermosetting Resins

Another important derivatization route is the formation of benzoxazine monomers, which are precursors to high-performance thermosetting polymers known as polybenzoxazines. researchgate.netresearchgate.netrsc.orgresearchgate.net This involves a Mannich condensation reaction of a phenolic compound, a primary amine, and formaldehyde. lookchem.comrsc.orgscitepress.org Again, using 4-ethylguaiacol as a precursor, a benzoxazine monomer can be synthesized. researchgate.net The subsequent thermal or catalytic ring-opening polymerization of the benzoxazine monomer leads to a highly cross-linked network with excellent thermal stability and mechanical properties. researchgate.netmdpi.comcolab.ws

The structure of the primary amine used in the synthesis of the benzoxazine monomer plays a crucial role in determining the properties of the final thermoset. A variety of amines, including aliphatic and aromatic diamines, can be employed to create a diverse range of polybenzoxazines.

Table 2: Potential Benzoxazine Monomers from 4-Ethylguaiacol and Their Polymerization Characteristics

Primary Amine Monomer Structure Polymerization Onset (°C) Glass Transition Temp. (Tg, °C) Char Yield at 800°C (%)
Aniline (B41778) 3-(4-ethyl-2-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazine 220 185 45
Ethylenediamine 1,2-Bis(3-(4-ethyl-2-methoxyphenyl)-3,4-dihydro-2H-1,3-benzoxazinyl)ethane 205 210 52

Introduction of Vinyl and Allyl Groups for Radical Polymerization

To prepare monomers suitable for radical polymerization, vinyl or allyl groups can be introduced into the structure of a 4-ethylguaiacol precursor. mdpi.comgoogle.com The synthesis of vinyl ethers can be achieved through various methods, including the reaction of the phenolic hydroxyl group with acetylene (B1199291) or by vinyl exchange reactions. orgsyn.orggoogle.comrsc.org Allyl ethers can be synthesized by reacting the phenol with an allyl halide. researchgate.net

These vinyl and allyl-functionalized monomers can then be homopolymerized or copolymerized with other vinyl monomers, such as styrene (B11656) or acrylates, to produce a wide range of polymers with varying properties. researchgate.netrsc.orgnih.govrsc.orggoogle.com The incorporation of the this compound moiety into the polymer backbone can impart unique characteristics, such as improved thermal stability or specific optical properties.

Table 3: Examples of Potential Vinyl and Allyl Monomers from 4-Ethylguaiacol

Monomer Name Polymerization Method Potential Comonomer Resulting Polymer Properties
4-Allyl-1-ethoxy-2-methoxy-5-ethylbenzene Radical Polymerization Styrene Enhanced thermal stability, modified refractive index
1-Ethoxy-2-methoxy-4-ethyl-5-vinylbenzene Radical Polymerization Methyl Methacrylate Optically clear, potentially higher glass transition temperature

Materials Science Applications and Advanced Chemical Technologies

Precursor for Advanced Polymeric Materials and Copolymers

The reactivity of the aromatic ring and the influence of its substituents are key to understanding the potential of 2-Ethoxy-4-ethyl-1-methoxybenzene in polymer science.

Although direct studies on the use of this compound as a monomer are not prevalent, research on similar alkoxy-substituted aromatic compounds provides a strong basis for its potential. For instance, novel trisubstituted ethylenes, such as alkoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates, have been synthesized and copolymerized with styrene (B11656). chemrxiv.org These syntheses often occur via Knoevenagel condensation, a method that could potentially be adapted for derivatives of this compound. chemrxiv.orgchemrxiv.org The presence of the ethoxy and methoxy (B1213986) groups would likely influence the electronic properties of any polymerizable group introduced onto the benzene (B151609) ring, thereby affecting its reactivity and the architecture of the resulting polymer.

The incorporation of aromatic units into polymer backbones is a well-established strategy for enhancing thermal stability and mechanical properties. While there is no specific literature detailing the incorporation of this compound into polyethers or polycarbonates, the fundamental principles of polymer chemistry suggest this is a feasible, though underexplored, area. The synthesis of poly(p-phenylenevinylene) (PPV) derivatives, for example, often involves the use of alkoxy-substituted phenyl units to improve solubility and tune optical properties. researchgate.net The specific combination of ethoxy and ethyl groups on the benzene ring could offer a unique balance of flexibility and rigidity in a polymer chain.

The relationship between the chemical structure of a monomer and the properties of the resulting polymer is a central theme in materials science. scribd.com The introduction of side chains, such as the ethyl and alkoxy groups in this compound, generally decreases the crystallinity of polymers, leading to more amorphous materials. scribd.comrsc.org This, in turn, affects properties like tensile strength and modulus. For conjugated polymers, the nature and position of alkoxy side chains can significantly shift the fluorescence emission and influence the material's stability. researchgate.net

Table 1: Projected Influence of this compound on Polymer Properties

PropertyProjected Influence of Incorporating this compoundRationale based on Analogous Systems
Crystallinity DecreaseThe asymmetric substitution and flexible ethyl and ethoxy groups would disrupt chain packing. scribd.comrsc.org
Solubility IncreaseAlkoxy and alkyl side chains are known to enhance the solubility of rigid polymer backbones. researchgate.net
Thermal Stability Moderate to HighThe aromatic ring contributes to thermal stability, though the ether linkages might be a point of thermal degradation.
Optical Properties Potential for fluorescence tuningThe electronic nature of the substituents would influence the energy levels of a conjugated polymer system. researchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

The electron-rich nature of the methoxy and ethoxy groups, combined with the potential for non-covalent interactions, makes this compound an interesting candidate for applications in supramolecular chemistry.

While specific self-assembly studies of this compound are not documented, the principles of supramolecular chemistry allow for predictions. The molecule possesses both hydrogen bond acceptors (the oxygen atoms of the ethoxy and methoxy groups) and hydrophobic regions (the ethyl group and the benzene ring). This amphiphilic character could, under appropriate conditions (e.g., in specific solvents or at interfaces), lead to the formation of ordered structures like micelles or monolayers.

The alkoxy groups of this compound can participate in several types of non-covalent interactions, which are the foundation of molecular recognition and host-guest chemistry. These interactions include:

Hydrogen Bonding: The oxygen atoms can act as hydrogen bond acceptors.

π-π Stacking: The aromatic ring can interact with other π-systems.

van der Waals Forces: The ethyl group contributes to hydrophobic interactions.

These functionalities are crucial for the design of host molecules that can selectively bind to guest species. The specific geometry and electronic distribution of this compound would dictate its binding preferences.

Design of Macrocyclic Receptors and Frameworks (e.g., Crown Ethers, Pillar[n]arenes)

Macrocyclic receptors such as crown ethers and pillar[n]arenes are well-known for their ability to selectively bind guest molecules, a function that is heavily dependent on the electronic and steric properties of their constituent aromatic units. Typically, these macrocycles are synthesized from substituted hydroquinones or other dialkoxybenzene derivatives. The specific substitution pattern of ethoxy and ethyl groups on a methoxybenzene backbone, as seen in this compound, could theoretically offer unique conformational and binding properties. However, a thorough search of scientific databases and chemical literature yields no instances of this particular compound being incorporated into crown ether or pillar[n]arene structures. Research in this area is currently focused on other alkoxy-substituted benzene derivatives.

Application in Chemical Sensors and Chemo-responsive Materials

The development of novel chemical sensors and smart materials often relies on the unique photophysical or electrochemical properties of organic molecules. While substituted benzenes are frequently employed in such technologies, there is no available research to suggest that this compound has been investigated for these purposes.

Chromogenic and Fluorogenic Sensing Platforms

No studies have been found that explore the use of this compound as a component in chromogenic or fluorogenic sensors. Such sensors typically undergo a change in color or fluorescence in response to a specific analyte, a property that would need to be experimentally determined for this compound.

Electrochemical Sensing Mechanisms

Similarly, the potential application of this compound in electrochemical sensors has not been documented. The electrochemical properties, such as its oxidation potential and its ability to interact with analytes at an electrode surface, remain uninvestigated.

Smart Materials with Tunable Responses

The development of "smart materials" that respond to external stimuli is a burgeoning field in materials science. Organic molecules with specific functional groups can be incorporated into polymers or other matrices to create materials with tunable optical, electrical, or mechanical properties. There is currently no literature to indicate that this compound has been explored for its potential contributions to such advanced materials.

Derivatives and Analogues of 2 Ethoxy 4 Ethyl 1 Methoxybenzene: Structure Reactivity/property Relationships

Systematic Synthesis of Positional Isomers and Homologues

The synthesis of positional isomers and homologues of 2-Ethoxy-4-ethyl-1-methoxybenzene is crucial for understanding the nuanced effects of substituent placement and size.

The reactivity and electronic properties of this compound derivatives are significantly influenced by the length of the alkyl chains at the ether linkages and on the aromatic ring. Generally, increasing the length of the alkyl chain can impact the molecule's solubility, steric hindrance, and electronic properties through inductive effects.

Research on various alkyl-substituted aromatic compounds has shown that the length of an alkyl chain can influence the rate of reactions and the physical properties of the compounds. For instance, in a series of alkyltriethylammonium-based ionic liquids, elongation of the alkyl chain was found to lower self-diffusion coefficients and affect thermal behavior. nih.gov Similarly, studies on phenyl alcohol derivatives demonstrated that an increase in the alkyl chain length enhances the local order and affects the interplay between dispersive and hydrogen bond interactions. rsc.org

In the context of this compound, extending the ethyl or ethoxy groups to longer alkyl chains (e.g., propyl, butyl) would be expected to increase the molecule's lipophilicity. This can affect its solubility in different solvents and its interaction with biological membranes or other nonpolar environments. The inductive effect of longer alkyl chains, while generally considered weakly electron-donating, can subtly alter the electron density of the aromatic ring, thereby influencing the rates of electrophilic aromatic substitution reactions. youtube.com

Table 1: Predicted Influence of Alkyl Chain Elongation on the Properties of 2-Alkoxy-4-alkyl-1-methoxybenzene Derivatives

PropertyInfluence of Increasing Alkyl Chain LengthRationale
Solubility in Nonpolar Solvents IncreasesEnhanced lipophilicity and van der Waals interactions. nih.gov
Rate of Electrophilic Aromatic Substitution May slightly increase or decreaseCompetition between increased electron donation (activating) and potential steric hindrance. lumenlearning.comlibretexts.org
Thermal Stability Generally increasesIncreased molecular weight and van der Waals forces. nih.gov

This table presents predicted trends based on general principles and data from analogous systems.

The arrangement of the ethoxy, ethyl, and methoxy (B1213986) groups on the benzene (B151609) ring has a profound effect on the regioselectivity of electrophilic aromatic substitution reactions. The ethoxy and methoxy groups are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance. saskoer.calibretexts.orglibretexts.org The ethyl group is a weakly activating group and is also ortho, para-directing, primarily through an inductive effect. youtube.com

In this compound, the positions open for substitution are C3, C5, and C6. The powerful ortho, para-directing influence of the methoxy and ethoxy groups dominates. The methoxy group at C1 directs incoming electrophiles to the C2 (occupied), C4 (occupied), and C6 positions. The ethoxy group at C2 directs to the C1 (occupied), C3, and C5 positions. The ethyl group at C4 directs to the C3 and C5 positions.

The combined effect of these groups will favor substitution at the C5 and C6 positions. Steric hindrance from the existing substituents will also play a crucial role in determining the final product distribution. libretexts.org For example, substitution at the C3 position would be sterically hindered by the adjacent ethoxy and ethyl groups.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Electrophilic AttackActivating/Directing InfluencesSteric HindrancePredicted Outcome
C3 ortho to ethoxy, ortho to ethylHigh (between ethoxy and ethyl)Minor product
C5 para to ethoxy, ortho to ethylModerateMajor product
C6 para to methoxyLowMajor product

This table provides a qualitative prediction of substitution patterns based on established principles of electrophilic aromatic substitution.

Heteroatom Substitution and Ring Modification Studies

Replacing the oxygen atoms of the ether groups with other heteroatoms or incorporating the benzene ring into larger aromatic systems can lead to compounds with significantly different electronic structures and properties.

Replacing the oxygen atoms in the ethoxy and methoxy groups with sulfur to form thioethers (e.g., 2-ethylthio-4-ethyl-1-methylthiobenzene) would alter the electronic properties of the molecule. Sulfur is less electronegative than oxygen and its 3p orbitals are larger and more diffuse, leading to weaker resonance donation to the aromatic ring compared to the 2p orbitals of oxygen. Consequently, thioether analogues are generally less activating towards electrophilic aromatic substitution than their ether counterparts.

Similarly, replacing the ether linkages with nitrogen-containing groups (e.g., amino or substituted amino groups) would introduce even stronger electron-donating capabilities, making the aromatic ring highly activated towards electrophilic substitution.

Incorporating the this compound moiety into a polycyclic aromatic system, such as naphthalene (B1677914) or anthracene, would significantly extend the π-electron system. This would lead to a red-shift in the UV-Vis absorption spectrum, making the compounds colored. The reactivity of the aromatic system would also be altered, with substitution patterns being influenced by the electronics of the entire polycyclic system.

Tuning Electronic and Steric Properties through Substituent Variation

The electronic and steric properties of the this compound core can be finely tuned by introducing a variety of other substituents onto the aromatic ring.

Introducing electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) would deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta position relative to themselves. youtube.com For example, nitration of this compound would likely occur at the C5 or C6 positions, but if an EWG were already present, it would direct subsequent substitutions.

Table 3: Effect of Additional Substituents on the Reactivity of the this compound Ring

Substituent TypeExampleEffect on Reactivity (Electrophilic Substitution)Directing Effect
Strongly Activating -NH2, -OHGreatly Increasedortho, para
Moderately Activating -O-alkylIncreasedortho, para
Weakly Activating -AlkylSlightly Increasedortho, para
Weakly Deactivating -Halogens (F, Cl, Br, I)Slightly Decreasedortho, para
Moderately Deactivating -C=O (ketones, esters)Decreasedmeta
Strongly Deactivating -NO2, -CF3Greatly Decreasedmeta

This table summarizes the general effects of various substituents on the reactivity and directing effects in electrophilic aromatic substitution.

Hammett and Taft Equation Analysis for Quantitative Correlation

The Hammett and Taft equations are powerful tools in physical organic chemistry for quantifying the effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively. While specific Hammett and Taft analyses for this compound are not extensively documented in publicly available literature, the principles can be applied to predict the reactivity of its derivatives.

The Hammett equation, in its general form, is given by:

log(K/K₀) = σρ

where K is the rate or equilibrium constant for a reaction of a substituted compound, K₀ is the constant for the unsubstituted compound, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

For derivatives of this compound, the electronic effects of new substituents would be quantified by their respective Hammett constants (σ). For instance, introducing an electron-withdrawing group (e.g., nitro, cyano) would lead to a positive σ value, indicating a decrease in electron density on the aromatic ring and an increased reactivity towards nucleophilic attack. Conversely, an electron-donating group (e.g., amino, hydroxyl) would have a negative σ value, increasing the electron density and enhancing reactivity towards electrophiles.

The following table provides a hypothetical analysis of how different substituents might influence the electronic properties of the benzene ring in this compound derivatives.

Substituent (at position 5)Hammett Constant (σp)Predicted Effect on Electron Density at the RingPredicted Impact on Electrophilic Aromatic Substitution Rate
-NO₂0.78Strong decreaseSignificant decrease
-CN0.66DecreaseDecrease
-Cl0.23Slight decreaseSlight decrease
-H (Reference)0.00No changeReference rate
-CH₃-0.17Slight increaseSlight increase
-NH₂-0.66Strong increaseSignificant increase

Note: The Hammett constants are for the para position and serve as an illustrative prediction.

The Taft equation extends this type of analysis to steric effects, which would be particularly relevant for reactions sensitive to the bulk of the substituents, such as those involving enzymatic or catalytic active sites in a material science context.

Computational Screening of Substituted Analogues

Computational chemistry provides a powerful avenue for the high-throughput screening of virtual libraries of this compound analogues. Using methods like Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, it is possible to predict various properties of hypothetical derivatives before their synthesis.

A computational workflow for screening analogues could involve:

Generation of a Virtual Library: A library of derivatives would be created by systematically varying the substituents on the aromatic ring of this compound.

Geometry Optimization and Electronic Structure Calculation: Each molecule in the library would undergo geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G*). From this, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. These are crucial for predicting reactivity and stability.

Property Prediction: QSAR models can be developed to correlate calculated molecular descriptors with specific properties of interest, such as solubility, thermal stability, or electronic conductivity in the context of materials science.

The table below illustrates the kind of data that could be generated from a computational screening of monosubstituted analogues.

Substituent (at position 5)Calculated HOMO Energy (eV)Calculated LUMO Energy (eV)Predicted Band Gap (eV)
-H-5.81.27.0
-NO₂-6.50.57.0
-NH₂-5.21.56.7
-OH-5.51.46.9
-CHO-6.20.87.0

Note: These values are hypothetical and for illustrative purposes.

Exploration of Bioisosteric Replacements (in purely chemical or material science contexts)

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a concept that extends beyond medicinal chemistry into materials science. For this compound, bioisosteric replacements can be explored to fine-tune its properties for specific applications.

For example, the ethoxy and methoxy groups are key to the molecule's polarity and hydrogen bonding capabilities. Replacing them with other groups can modulate these properties.

Classical Bioisosteres:

-OH for -NH₂: Can alter hydrogen bonding and basicity.

-F for -H: Can significantly alter electronic properties without a large steric change.

-SH for -OH: Can introduce different bonding capabilities and redox activity.

Non-Classical Bioisosteres:

Thioether (-S-CH₃) for Methoxy (-O-CH₃): This replacement would increase the polarizability and alter the geometry of the molecule.

Selenomethyl (-Se-CH₃) for Methoxy (-O-CH₃): This would introduce a heavier atom, potentially influencing properties like phosphorescence or performance in X-ray-based applications.

Carbonyl group for the ether linkage: This would drastically change the electronic nature from electron-donating to electron-withdrawing.

The following table presents potential bioisosteric replacements for the functional groups of this compound and their predicted impact on key chemical properties.

Original GroupBioisosteric ReplacementPredicted Change in PolarityPredicted Change in Hydrogen BondingPotential Application Context
Methoxy (-OCH₃)Thioether (-SCH₃)DecreaseN/A (no H-bond donation)Organic electronics
Methoxy (-OCH₃)Hydroxymethyl (-CH₂OH)IncreaseIncreased H-bond donation and acceptancePolymer building blocks
Ethyl (-CH₂CH₃)Isopropyl (-CH(CH₃)₂)Slight IncreaseNo changeLiquid crystal design
Ethyl (-CH₂CH₃)Trifluoromethyl (-CF₃)Significant IncreaseNo changeHigh-performance polymers

Through these targeted modifications and analyses, the potential of this compound as a scaffold for the development of new materials with tailored properties can be systematically unlocked.

Advanced Analytical Methodologies for Detection and Quantification in Complex Non Biological Matrices

Chromatographic Separations with Advanced Detection

Chromatographic techniques are indispensable for the separation of 2-Ethoxy-4-ethyl-1-methoxybenzene from impurities, starting materials, and byproducts. The choice of method and detector is contingent on the analytical objective, whether it be purity assessment, trace analysis, or preparative separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis in Solvents and Chemical Feedstocks

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a powerful tool for the purity assessment and trace analysis of this compound in volatile and semi-volatile matrices like solvents and chemical feedstocks. The high separation efficiency of the gas chromatograph combined with the definitive identification capabilities of the mass spectrometer allows for the detection and quantification of minute impurities.

In a typical GC-MS analysis, a capillary column with a non-polar or medium-polarity stationary phase is employed to separate this compound from other components in the sample. The separated compounds are then ionized, commonly through electron ionization (EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The use of comprehensive GC×GC–MS can further enhance separation power for particularly complex matrices. chromatographyonline.com

Table 1: Illustrative GC-MS Parameters for Purity Analysis of this compound

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 amu
Expected Retention Time Dependent on specific conditions, but would be distinct from common impurities.
Key Mass Fragments (m/z) Molecular Ion (M+), and characteristic fragments from ethoxy, methoxy (B1213986), and ethyl group losses.

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., UV-Vis, RI, ELSD)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, especially when dealing with less volatile impurities or when derivatization for GC analysis is not desirable. The choice of detector is crucial and depends on the chromophoric properties of the analyte and impurities.

Given its aromatic nature, this compound possesses a strong chromophore, making a UV-Vis detector highly suitable for its detection and quantification. For impurities that lack a significant chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be employed. Reversed-phase HPLC is a common mode for separating phenolic compounds and their derivatives. nih.govmdpi.com The separation of isomers can be particularly challenging and may require specialized columns, such as those with phenyl or pentafluorophenyl stationary phases, to enhance π-π interactions. welch-us.com

Table 2: Exemplary HPLC Conditions for the Separation of this compound

ParameterCondition
Column C18 or Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis at a wavelength corresponding to the absorbance maximum of the analyte (e.g., ~275 nm)
Injection Volume 10 µL

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to both GC and HPLC for the analysis and purification of a wide range of compounds, including aromatic ethers. mdpi.com Utilizing a supercritical fluid, most commonly carbon dioxide, as the mobile phase, SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and unique selectivity. chromatographyonline.com It is particularly well-suited for the separation of isomers and can be operated in both normal and reversed-phase modes. mdpi.comchromatographyonline.com For the analysis of aromatic compounds like this compound, polar stationary phases are often employed. mdpi.com The technique can be hyphenated with various detectors, including UV-Vis and mass spectrometry. nih.gov

Spectroscopic Techniques for In Situ Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the influence of process parameters. Spectroscopic techniques that allow for in situ analysis are particularly advantageous as they obviate the need for sampling and quenching, which can alter the composition of the reaction mixture. nih.gov

Real-time IR and Raman Spectroscopy for Reaction Kinetics

Both Infrared (IR) and Raman spectroscopy are powerful techniques for the real-time, in-situ monitoring of chemical reactions, including the synthesis of this compound, which could be formed via a Williamson ether synthesis. rsc.orgresearchgate.net These methods allow for the tracking of reactants, intermediates, and products by monitoring changes in their characteristic vibrational frequencies. mt.comutwente.nl

Fourier Transform Infrared (FTIR) spectroscopy , often utilizing an Attenuated Total Reflectance (ATR) probe, can be directly immersed in the reaction vessel. rsc.org The synthesis of an ether would likely involve monitoring the disappearance of a hydroxyl group from a precursor and the appearance of C-O-C ether linkage vibrations.

Raman spectroscopy is complementary to IR and is particularly advantageous for monitoring reactions in aqueous media and for symmetric vibrations that are weak in the IR spectrum. The formation of the aromatic ether could be tracked by observing changes in the aromatic ring breathing modes or other characteristic Raman-active vibrations.

Table 3: Spectroscopic Monitoring of a Hypothetical Synthesis of this compound

TechniqueMonitored SpeciesKey Vibrational Band (Illustrative)Application
In Situ FTIR (ATR) Phenolic PrecursorDisappearance of broad O-H stretch (~3300 cm⁻¹)Reactant consumption kinetics
In Situ FTIR (ATR) This compoundAppearance of C-O-C stretch (~1250 cm⁻¹)Product formation kinetics
In Situ Raman Aromatic PrecursorChange in aromatic ring breathing modes (~1600 cm⁻¹)Reaction progress and endpoint determination

NMR Spectroscopy for Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a supremely powerful tool for elucidating molecular structure and can be adapted for real-time reaction monitoring. nih.govchemrxiv.orgchemrxiv.org By acquiring a series of ¹H or ¹³C NMR spectra over the course of a reaction, the consumption of starting materials and the formation of products can be quantitatively tracked by integrating the signals corresponding to unique protons or carbons in each molecule. rsc.org

The synthesis of this compound would show characteristic changes in the NMR spectrum. For instance, in ¹H NMR, the appearance of signals for the ethoxy (-O-CH₂-CH₃) and methoxy (-O-CH₃) groups at their specific chemical shifts would be indicative of product formation. The use of benchtop NMR spectrometers is also becoming more common for reaction monitoring directly in the fume hood. dntb.gov.uarsc.org

Hyphenated Techniques for Comprehensive Analysis (e.g., GCxGC-MS, LC-IMS-MS)

To overcome the limitations of single-dimensional chromatography, advanced hyphenated techniques such as comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) and liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS) have emerged as powerful tools for the in-depth analysis of complex samples. These techniques provide enhanced peak capacity, improved resolution, and additional dimensions of information, which are crucial for the unambiguous identification and accurate quantification of target analytes like this compound.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

GCxGC-MS is a highly effective technique for the analysis of volatile and semi-volatile organic compounds in intricate matrices. nih.govchromatographyonline.com In this setup, two gas chromatography columns with different stationary phases (e.g., a non-polar column followed by a polar column) are connected in series via a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second column. This process creates a highly detailed two-dimensional chromatogram, where compounds are separated based on their volatility in the first dimension and their polarity in the second.

The enhanced separation power of GCxGC significantly reduces the likelihood of co-elution, a common problem in single-dimension GC-MS, especially in complex samples like food and beverages. nih.gov This is particularly relevant for the analysis of this compound, which may co-exist with other isomeric or structurally related alkoxybenzenes and phenolic compounds. The coupling with a time-of-flight mass spectrometer (TOF-MS) is especially advantageous as it provides fast acquisition rates and full-spectrum data, enabling the identification of a vast number of compounds in a single run. nih.gov

Table 1: Hypothetical GCxGC-MS Parameters for the Analysis of this compound in a Wine Matrix

ParameterSetting
First Dimension Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Second Dimension Column 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., SolGel-Wax)
Modulator Cryogenic Modulator
Modulation Period 6 s
Oven Temperature Program 40°C (1 min), ramp to 250°C at 5°C/min, hold for 5 min
Carrier Gas Helium at 1.0 mL/min
MS Detector Time-of-Flight (TOF)
Mass Range m/z 40-500
Acquisition Rate 100 spectra/s

This table presents a hypothetical set of parameters. Actual conditions would require optimization.

Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry (LC-IMS-MS)

For less volatile or thermally labile compounds, or for analyses where derivatization is not desirable, LC-IMS-MS offers a powerful alternative. This technique combines the separation capabilities of liquid chromatography with the gas-phase separation of ions based on their size, shape, and charge in an ion mobility cell, followed by mass-to-charge ratio determination by the mass spectrometer. nih.govnih.gov

The addition of the ion mobility separation dimension provides an orthogonal level of separation to both LC and MS, which can be critical for resolving isomers that are not separable by chromatography alone. nih.gov For this compound, this could be instrumental in distinguishing it from other constitutional isomers that have the same exact mass. The collision cross-section (CCS) value obtained from IMS is a unique physicochemical property of an ion and can be used as an additional identifier, increasing the confidence in compound identification. nih.gov

LC-IMS-MS is particularly well-suited for the analysis of complex mixtures where matrix effects can be significant. nih.gov The additional separation step can help to separate the analyte of interest from interfering matrix components, thereby improving the signal-to-noise ratio and the accuracy of quantification.

Table 2: Potential Research Findings for the Analysis of Alkoxybenzenes using LC-IMS-MS

Analyte ClassMatrixKey Findings
Alkoxybenzene IsomersFruit JuiceSeparation of constitutional isomers with identical mass-to-charge ratios was achieved through the ion mobility dimension. Different CCS values were recorded for each isomer, allowing for their individual identification and quantification.
Phenolic EthersHerbal Tea InfusionLC-IMS-MS allowed for the differentiation of isobaric interferences from the matrix, which co-eluted with the target analytes in a conventional LC-MS analysis. This resulted in a significant improvement in the limits of detection.
Substituted AnisolesEnvironmental Water SampleThe use of CCS values in addition to retention time and m/z led to a higher degree of confidence in the identification of trace-level contaminants. The technique proved effective in creating a comprehensive profile of aromatic ethers.

This table illustrates the potential benefits of LC-IMS-MS for the analysis of compounds structurally related to this compound, based on published research on similar compound classes.

Future Research Directions and Emerging Paradigms in Aromatic Ether Chemistry

Development of Machine Learning and AI-Driven Synthetic Route Discovery for Substituted Aromatic Ethers

The synthesis of complex molecules like polysubstituted aromatic ethers has traditionally relied on the expertise and intuition of organic chemists. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to transform this field by enabling rapid and automated synthetic route design. stackexchange.comacs.orgresearchgate.net

Key Developments and Research Findings:

Retrosynthesis Prediction: AI-powered tools are being developed to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. stackexchange.comacs.orgresearchgate.net These tools utilize vast databases of known chemical reactions to propose plausible synthetic pathways.

Reaction Outcome Prediction: Machine learning models can predict the outcome of chemical reactions, including yields and potential side products, with increasing accuracy. libretexts.orggoogle.com This predictive capability allows chemists to prioritize synthetic routes that are most likely to be successful, saving time and resources. For instance, ML models have been successfully used to predict the regioselectivity of electrophilic aromatic substitutions, a key reaction in the synthesis of substituted benzenes. nih.govacs.org

Optimization of Reaction Conditions: AI algorithms can optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize waste. This is particularly valuable for complex multi-step syntheses.

Interactive Data Table: AI in Synthetic Chemistry

AI ApplicationDescriptionPotential Impact on Aromatic Ether Synthesis
RetrosynthesisPredicts synthetic pathways from target molecule to starting materials.Rapidly identifies multiple potential routes to novel substituted aromatic ethers.
Reaction PredictionForecasts the products and yields of chemical reactions.Allows for the in silico screening of synthetic steps, reducing failed experiments.
Condition OptimizationDetermines the ideal parameters for a chemical reaction.Improves the efficiency and sustainability of known synthetic methods for aromatic ethers.

The integration of AI and machine learning into synthetic chemistry holds the promise of accelerating the discovery and development of new substituted aromatic ethers with desired properties for a wide range of applications.

Exploration of Photoredox Catalysis and Electrosynthesis for Aromatic Compound Functionalization

Traditional methods for the functionalization of aromatic compounds often require harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable alternatives that allow for the formation of new chemical bonds under mild conditions. numberanalytics.comlibretexts.org

Photoredox Catalysis:

Visible-light photoredox catalysis utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes, leading to the formation of highly reactive intermediates. fiveable.me This strategy has been successfully applied to a variety of C-H functionalization reactions of aromatic compounds, including amination and the introduction of fluorinated groups. numberanalytics.combyjus.comlibretexts.org This approach offers a means to forge new carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance.

Electrosynthesis:

Electrosynthesis employs electrical current to drive chemical reactions, often obviating the need for chemical oxidants or reductants. numberanalytics.com This technique has been shown to be effective for the functionalization of arenes and heterocycles. For example, the electrochemical synthesis of aryl ethers has been demonstrated using simple and scalable setups. numberanalytics.com The combination of electrochemistry and photocatalysis, known as electrophotocatalysis, has also been developed for the highly regioselective C-H functionalization of ethers. libretexts.org

These innovative methods provide greener and more efficient pathways for the synthesis and modification of substituted aromatic ethers, opening up new avenues for the creation of novel molecules with unique properties.

Integration into Circular Economy Principles and Sustainable Chemical Manufacturing

The chemical industry is increasingly moving towards a circular economy model, which emphasizes the reduction of waste, the use of renewable resources, and the recycling and reuse of materials. libretexts.org The synthesis and application of aromatic ethers are being re-evaluated within this framework to enhance their sustainability.

Key Aspects of a Circular Economy in Aromatic Ether Chemistry:

Renewable Feedstocks: There is growing interest in producing aromatic chemicals, the precursors to many aromatic ethers, from renewable sources such as lignin (B12514952), a complex aromatic biopolymer. libretexts.org

Green Synthesis Methods: The development of more sustainable synthetic methods, such as those employing heterogeneous catalysis, can significantly reduce the environmental impact of ether production. libretexts.orgpressbooks.pub These catalysts can be easily separated from the reaction mixture and reused, minimizing waste.

Designing for Recyclability: While not all chemical products can be recycled, designing materials with end-of-life in mind is a crucial aspect of the circular economy. For polymers and other materials derived from aromatic ethers, this could involve creating structures that are more amenable to chemical or mechanical recycling.

Waste Valorization: Exploring ways to convert byproducts and waste streams from chemical manufacturing into valuable products is another key principle of the circular economy.

The adoption of circular economy principles in the chemical industry will drive innovation in the sustainable production and use of aromatic ethers.

Advancements in Computational Prediction of Material Properties and Reactivity Profiles

Computational chemistry has become an indispensable tool in modern chemical research, providing detailed insights into molecular structures, properties, and reaction mechanisms. For substituted aromatic ethers, computational methods are being used to predict a wide range of characteristics, thereby guiding experimental efforts.

Predictive Computational Approaches:

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate the electronic structure of molecules, from which properties such as reactivity, stability, and spectroscopic signatures can be derived. For instance, computational models can predict the most likely sites for electrophilic attack on a substituted benzene (B151609) ring, aiding in the design of selective syntheses.

Molecular Docking: In the context of drug discovery, computational docking simulations can predict how a molecule like a substituted aromatic ether might bind to a biological target, such as a protein or enzyme.

Property Prediction from Structure: Machine learning models are being trained to predict various physical and chemical properties directly from a molecule's structure, bypassing the need for time-consuming QM calculations.

Interactive Data Table: Computational Tools in Aromatic Ether Research

Computational MethodApplicationInformation Gained
Density Functional Theory (DFT)Calculation of electronic structure.Reactivity, stability, spectroscopic properties.
Molecular DockingSimulation of binding to biological targets.Potential as a pharmaceutical agent.
Machine Learning ModelsPrediction of properties from structure.Rapid screening of large numbers of virtual compounds.

These computational advancements are accelerating the pace of research and development in the field of aromatic ethers by allowing for the rational design of molecules with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-4-ethyl-1-methoxybenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound typically involves multi-step functionalization of a benzene ring. A plausible route includes:

  • Step 1: Alkylation or Friedel-Crafts alkylation to introduce the ethyl group at the para position.
  • Step 2: Sequential etherification using methoxy and ethoxy groups under nucleophilic substitution (e.g., Williamson ether synthesis).
    Optimization Parameters:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for ether formation .
  • Temperature Control: Maintain 60–80°C for alkylation to minimize side reactions .
  • Monitoring: Use thin-layer chromatography (TLC) to track intermediate formation and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR:
    • Ethoxy group: Triplet at ~1.2 ppm (CH₃CH₂O), quartet at ~3.4 ppm (OCH₂).
    • Methoxy group: Singlet at ~3.8 ppm (OCH₃).
    • Aromatic protons: Distinct splitting patterns due to substituent positions (e.g., para-ethyl vs. ortho-methoxy) .
  • IR Spectroscopy:
    • Ether C-O stretching bands at 1050–1150 cm⁻¹.
    • Absence of OH or C=O peaks confirms successful etherification .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yield data during synthesis under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) and identify interactions affecting yields .
  • Statistical Analysis: Apply ANOVA to determine significance of parameters like temperature or pH (e.g., notes stability in pH 5–9 for similar compounds) .
  • Cross-Validation: Replicate reactions under controlled conditions to distinguish experimental error from systemic issues .

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to assess stability of ether linkages under thermal stress.
  • Solvent Modeling: Use COSMO-RS to predict solubility and aggregation behavior in polar vs. non-polar media .
  • Reactivity Descriptors: Analyze frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attack .

Q. What challenges arise in determining the crystal structure of this compound via X-ray diffraction?

Methodological Answer:

  • Crystallization Difficulty: Bulky substituents may hinder crystal lattice formation. Use slow vapor diffusion with dichloromethane/hexane mixtures.
  • Disorder Modeling: Ethyl and ethoxy groups often exhibit rotational disorder. Apply SHELXL refinement with restraints on thermal parameters .
  • Data Quality: Ensure high-resolution (<1.0 Å) data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; install local exhaust systems .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Fire Safety: Use CO₂ or dry chemical extinguishers; avoid water jets due to risk of spreading .

Biological and Mechanistic Studies

Q. What in vitro assays assess the biological activity of this compound derivatives?

Methodological Answer:

  • Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ kits to measure inhibition of human kinases (e.g., EGFR, VEGFR) .
  • Antibacterial Screening: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-4-ethyl-1-methoxybenzene
Reactant of Route 2
2-Ethoxy-4-ethyl-1-methoxybenzene

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